molecular formula C11H9IO B8512898 6-Iodonaphthalene-2-methanol

6-Iodonaphthalene-2-methanol

Cat. No.: B8512898
M. Wt: 284.09 g/mol
InChI Key: SWMGXFGOLXCJIY-UHFFFAOYSA-N
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Description

6-Iodonaphthalene-2-methanol (C₁₁H₉IO, molecular weight: 284.09 g/mol) is a halogenated naphthalene derivative featuring a methanol (-CH₂OH) group at the 2-position and an iodine atom at the 6-position of the naphthalene ring (Figure 1). This compound belongs to a class of polycyclic aromatic hydrocarbons (PAHs) modified with functional groups that influence its physicochemical and biological properties.

Applications of such compounds span pharmaceutical intermediates, organic synthesis, and materials science, though specific uses for the iodinated variant require further investigation.

Properties

Molecular Formula

C11H9IO

Molecular Weight

284.09 g/mol

IUPAC Name

(6-iodonaphthalen-2-yl)methanol

InChI

InChI=1S/C11H9IO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2

InChI Key

SWMGXFGOLXCJIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C=C1CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Iodonaphthalene-2-methanol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) LogP (Predicted) Key Features
This compound C₁₁H₉IO 284.09 -I (6), -CH₂OH (2) ~3.2* High polarizability; potential bioaccumulation
(6-Bromo-naphthalen-2-yl)-methanol C₁₁H₉BrO 237.10 -Br (6), -CH₂OH (2) ~2.8 Lower molecular weight; moderate reactivity
2-Acetyl-6-methoxynaphthalene C₁₃H₁₂O₂ 200.23 -OCH₃ (6), -COCH₃ (2) ~2.5 Electron-withdrawing groups; pharmaceutical relevance
2-Methylnaphthalene C₁₁H₁₀ 142.20 -CH₃ (2) ~3.6 Baseline PAH; studied for toxicity

*LogP estimated via substituent contribution models.

Key Observations:

  • Functional Group Influence: The methanol group at position 2 introduces hydrogen-bonding capacity, which may reduce volatility compared to methyl or acetyl substituents (e.g., 2-Methylnaphthalene or 2-Acetyl-6-methoxynaphthalene) .
  • Electrophilic Reactivity : Iodine’s lower electronegativity compared to bromine could alter electrophilic substitution patterns, affecting synthetic pathways.

Toxicological and Metabolic Profiles

Limited direct data exist for this compound, but insights can be drawn from structurally related compounds:

Halogenated Derivatives
  • (6-Bromo-naphthalen-2-yl)-methanol: Brominated PAHs are associated with hepatic and renal toxicity in mammals, though specific data for this compound are lacking. Bromine’s moderate electronegativity may lead to reactive intermediate formation during metabolism .
  • This compound: Iodine’s larger atomic radius and weaker C-I bond (vs.
Methoxylated and Acetylated Derivatives
  • 2-Acetyl-6-methoxynaphthalene: As a recognized impurity in Naproxen synthesis, this compound is monitored for quality control but lacks explicit toxicity data. Methoxy and acetyl groups may redirect metabolic oxidation away from the aromatic ring, reducing PAH-associated carcinogenicity .
Methylnaphthalenes
  • 2-Methylnaphthalene : Inhalation and oral exposure in rodents cause respiratory inflammation and hepatic oxidative stress, mediated by cytochrome P450 metabolism to epoxide intermediates .

Comparative Risk Assessment :

  • Methanol and acetyl groups could modulate toxicity by altering solubility and metabolic pathways compared to methylated PAHs.

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